molecular formula C14H20N2O2S B12784621 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-7-propoxy- CAS No. 87744-99-8

2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-7-propoxy-

Cat. No.: B12784621
CAS No.: 87744-99-8
M. Wt: 280.39 g/mol
InChI Key: JFROBPZOQRTCRW-UHFFFAOYSA-N
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Description

2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-7-propoxy- is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with a thione group at the 2-position, a hydroxyethyl group at the 3-position, and a propoxy group at the 7-position. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

The synthesis of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-7-propoxy- involves several steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the thione group, hydroxyethyl group, and propoxy group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-7-propoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological activities, including its effects on the central nervous system. In medicine, it is investigated for its potential therapeutic uses, such as anxiolytic and anticonvulsant properties. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-7-propoxy- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The pathways involved in its mechanism of action include the modulation of neurotransmitter release and the regulation of neuronal excitability .

Comparison with Similar Compounds

Compared to other benzodiazepine derivatives, 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-7-propoxy- is unique due to its specific substituents at the 3- and 7-positions. Similar compounds include other benzodiazepine derivatives with different substituents, such as diazepam, lorazepam, and clonazepam. These compounds share similar core structures but differ in their pharmacological activities and therapeutic uses.

Properties

CAS No.

87744-99-8

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

3-(2-hydroxyethyl)-7-propoxy-4,5-dihydro-1H-1,3-benzodiazepine-2-thione

InChI

InChI=1S/C14H20N2O2S/c1-2-9-18-12-3-4-13-11(10-12)5-6-16(7-8-17)14(19)15-13/h3-4,10,17H,2,5-9H2,1H3,(H,15,19)

InChI Key

JFROBPZOQRTCRW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=S)N(CC2)CCO

Origin of Product

United States

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